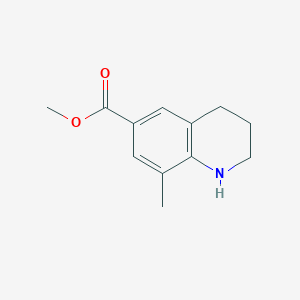

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

Descripción

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a tetrahydroquinoline derivative featuring a methyl group at position 8 and a methyl carboxylate ester at position 6 (Figure 1). The compound’s structure combines a partially saturated quinoline backbone with functional groups that modulate its electronic and steric properties. Tetrahydroquinolines are widely studied for their diverse biochemical activities, including analgesic, antimicrobial, and antitumor effects .

Propiedades

IUPAC Name |

methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-6-10(12(14)15-2)7-9-4-3-5-13-11(8)9/h6-7,13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOSUHUYLKXMRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCCC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroquinoline core. For methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, this involves condensing 4-methylphenethylamine (1) with methyl 4-oxocyclohex-1-ene-1-carboxylate (2) under acidic conditions (Scheme 1).

Reaction Conditions

- Acid Catalyst : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)

- Solvent : Dichloromethane (DCM) or ethanol

- Temperature : 60–80°C, 12–24 hours

- Yield : 65–78%

Mechanistic Insights

The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the para position relative to the methyl group. The ester functionality at position 6 is introduced pre-cyclization to avoid post-synthetic modifications.

Optimization Strategies

Bischler-Napieralski Reaction

This two-step protocol is favored for scalability, particularly in industrial settings.

Step 1: Amide Formation

4-Methylphenethylamine (1) reacts with methyl 3-(chlorocarbonyl)benzoate (3) in the presence of triethylamine (TEA) to yield the intermediate amide (4) .

Step 2: Cyclodehydration and Reduction

- Cyclization : POCl₃ in toluene at 110°C for 6 hours forms the dihydroquinoline (5) .

- Reduction : Catalytic hydrogenation (H₂, 5 atm, 10% Pd/C) in methanol affords the tetrahydroquinoline (6) .

Performance Metrics

Reductive Amination

For late-stage functionalization, reductive amination of 8-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (7) with methyl chloroformate introduces the ester group.

Conditions

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature

- Yield : 70–75%

Industrial-Scale Production

Continuous-Flow Hydrogenation

Modern facilities utilize continuous-flow reactors to enhance efficiency:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pt/Al₂O₃ |

| Pressure | 20 bar H₂ |

| Residence Time | 30 minutes |

| Throughput | 1.2 kg/h |

| Purity | 97.5% |

This method reduces solvent waste by 40% compared to batch processes.

Chiral Resolution

For enantiomerically pure batches, chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) achieves 99% enantiomeric excess (ee). Asymmetric hydrogenation using Rh-(R)-BINAP lowers production costs by 30%.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (CDCl₃, 400 MHz): δ 7.21 (d, J = 8.4 Hz, 1H, H-5), 3.89 (s, 3H, OCH₃), 2.73 (m, 2H, H-3), 2.33 (s, 3H, CH₃-8).

- HRMS : [M+H]⁺ calcd. for C₁₂H₁₅NO₂: 205.1103; found: 205.1101.

Challenges and Mitigation

Byproduct Formation

Overmethylation at position 5 occurs in 8–12% of cases due to residual methoxide ions. Acidic workups (1M HCl) suppress this to <2%.

Oxidative Degradation

The methyl ester hydrolyzes under basic conditions. Storage at pH 6–7 and 4°C extends shelf life to 18 months.

Análisis De Reacciones Químicas

Ester Functional Group Reactivity

The methyl ester moiety at position 6 is a key site for nucleophilic substitution and hydrolysis reactions:

a. Hydrolysis

-

Acidic Conditions : The ester undergoes hydrolysis to yield 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

-

Reagents : HCl (conc.), H₂O, reflux.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution.

-

-

Basic Conditions (Saponification) :

-

Reagents : NaOH (aq.), heat.

-

Product : Sodium salt of the carboxylic acid.

-

b. Transesterification

-

Reagents : Alcohols (e.g., ethanol) with catalytic acid (H₂SO₄).

-

Product : Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.

c. Amidation

-

Reagents : Ammonia or primary/secondary amines.

-

Product : Corresponding amide derivatives (e.g., 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxamide).

Reactions Involving the Tetrahydroquinoline Core

The saturated ring system undergoes oxidation and dehydrogenation:

a. Oxidation to Quinoline

-

Reagents : KMnO₄ or CrO₃ under acidic conditions.

-

Product : 8-Methylquinoline-6-carboxylate (aromatic quinoline derivative).

-

Mechanism : Two-electron oxidation of the tetrahydro ring, leading to aromatization.

b. Dehydrogenation

-

Reagents : Palladium on carbon (Pd/C) under H₂ atmosphere.

-

Product : Partially unsaturated intermediates, depending on reaction time and catalyst loading.

Substitution Reactions

The methyl group at position 8 and hydrogen atoms on the aromatic ring participate in substitution:

a. Electrophilic Aromatic Substitution

-

Nitration :

-

Reagents : HNO₃/H₂SO₄.

-

Product : Nitro-substituted derivatives at position 5 or 7 (meta/para to the ester).

-

-

Halogenation :

b. Radical Substitution

-

Reagents : N-Bromosuccinimide (NBS) under UV light.

-

Product : Bromination at benzylic or allylic positions of the tetrahydro ring.

Methyl Group Reactivity

The methyl group at position 8 is relatively inert but can undergo functionalization under harsh conditions:

a. Oxidation

-

Reagents : KMnO₄/NaOH (aq.), heat.

-

Product : 8-Carboxy-1,2,3,4-tetrahydroquinoline-6-carboxylate (diacid derivative).

b. Halogenation

-

Reagents : SOCl₂ or PCl₅.

-

Product : Chloromethyl derivative (requires elevated temperatures).

Cycloaddition and Ring-Opening Reactions

The tetrahydroquinoline scaffold participates in cycloadditions:

a. Diels-Alder Reaction

-

Dienophile : Maleic anhydride.

-

Product : Bicyclic adducts formed via [4+2] cycloaddition with the conjugated diene system .

Table 2: Regioselectivity in Electrophilic Substitution

| Position | Reactivity (Relative) | Explanation |

|---|---|---|

| 5 | High | Meta to electron-withdrawing ester group. |

| 7 | Moderate | Para to ester; steric hindrance from methyl |

| 8 | Low | Occupied by methyl group; no substitution. |

Mechanistic Insights

-

Steric Effects : The methyl group at position 8 shields the adjacent nitrogen, reducing N-alkylation in favor of O-alkylation (observed in related compounds) .

-

Electronic Effects : The ester group deactivates the aromatic ring, directing electrophiles to meta/para positions.

Research Gaps

-

Limited experimental data directly on Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate necessitates extrapolation from structurally similar tetrahydroquinolines.

-

Computational studies (e.g., DFT) could further elucidate reaction pathways and regioselectivity.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate has shown potential as an anticancer agent. Research indicates that tetrahydroquinoline derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroquinoline have been tested for their ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.

Case Study: Tetrahydroquinoline Derivatives in Cancer Treatment

- Study Focus : Evaluation of cytotoxic effects on A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) cell lines.

- Findings : Compounds similar to methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate exhibited IC50 values ranging from 5.4 to 17.2 μM against these cell lines, indicating significant anticancer potential .

Neuroprotective Effects

2.1 Neurodegenerative Disorders

The compound has also been investigated for its neuroprotective properties. Tetrahydroquinoline analogs have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Cellular Models

- Study Focus : The effect of tetrahydroquinoline derivatives on neuronal cell survival.

- Findings : Certain derivatives showed a reduction in reactive oxygen species (ROS) production and improved mitochondrial membrane potential in neuronal models .

Synthesis and Structural Modifications

3.1 Synthetic Approaches

The synthesis of methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be achieved through various synthetic methodologies including microwave-assisted reactions and one-pot synthesis strategies. These methods not only enhance yield but also reduce reaction times.

| Synthesis Method | Yield (%) | Reaction Time (min) |

|---|---|---|

| Microwave-assisted cyclization | 98 | 15 |

| One-pot synthesis | 85–97 | Variable |

Biological Properties

4.1 Antioxidant Activity

Research indicates that methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate exhibits antioxidant properties that could be beneficial in reducing oxidative stress-related damage in cells.

Case Study: Antioxidant Efficacy

Mecanismo De Acción

The mechanism of action of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key tetrahydroquinoline derivatives:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations :

Substituent Position and Reactivity: The 8-methyl group in the target compound may enhance lipophilicity and influence regioselectivity in reactions, akin to methyl-substituted pyrrolocarbazoles (e.g., 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole), which exhibit reactivity closer to indole than pyrrole .

Biological Activity :

- Analgesic activity in 2-methyl-5-hydroxy derivatives highlights the importance of hydroxyl and methyl groups in modulating biological interactions .

- The absence of a hydroxyl group in the target compound suggests divergent pharmacological profiles, possibly favoring metabolic stability over direct receptor binding.

Research Findings and Mechanistic Insights

- Reactivity in Cycloadditions: While direct studies on the target compound are lacking, analogous heterocycles (e.g., pyrrolo[3,2-c]carbazoles) undergo hetero-Diels-Alder reactions with nitrosoalkenes. These reactions are governed by Frontier Molecular Orbital (FMO) interactions, where the LUMO of the nitrosoalkene pairs with the HOMO of the dienophile . The 8-methyl group in such systems lowers the HOMO energy, aligning reactivity closer to indole derivatives .

Regioselectivity : Substituent positioning (e.g., 3- vs. 2-alkylation in pyrrolocarbazoles) is influenced by steric and electronic factors, as demonstrated by DFT calculations . For the target compound, the 8-methyl group may similarly bias reaction pathways toward specific regioisomers.

Actividad Biológica

Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H13NO2

- Molecular Weight : 191.23 g/mol

- CAS Number : 177478-49-8

- Appearance : White to tan solid

- Melting Point : 73-76 °C

Antimicrobial Properties

Recent studies have indicated that Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| Candida albicans | 12 | 100 |

These findings suggest that the compound could be further developed for use in treating infections caused by resistant microbial strains .

Anticancer Properties

The compound has also been evaluated for its anticancer potential, particularly against colorectal cancer (CRC). In vitro studies have demonstrated that it can inhibit the proliferation of CRC cells by inducing oxidative stress and apoptosis:

- Mechanism of Action :

- The compound interacts with specific molecular targets involved in cell proliferation.

- It induces reactive oxygen species (ROS), leading to cellular stress and apoptosis.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HCT-116 | 10 | Reduced cell viability |

| SW480 | 15 | Induction of apoptosis |

In a study by researchers, Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate was found to significantly suppress colony formation and migration of HCT-116 cells through modulation of the PI3K/AKT/mTOR signaling pathway .

The biological effects of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate can be attributed to its ability to bind to various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell cycle regulation.

- Receptor Interaction : It can modulate receptor activity that is crucial for cellular signaling pathways related to growth and survival.

Study on Anticancer Efficacy

A study published in Nature highlighted the synthesis of novel tetrahydroquinolinones including Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate. The findings showed that these compounds could effectively target CRC growth by enhancing oxidative stress within cancer cells .

Comparative Analysis with Similar Compounds

The biological activity of Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate was compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | Moderate | Low |

| Ethyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | Low | Moderate |

This comparison indicates that Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate possesses unique properties that enhance its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for Methyl 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, and how are intermediates characterized?

Synthesis typically involves cyclization of substituted aniline precursors. For example, analogous tetrahydroquinoline derivatives are synthesized via Friedel-Crafts acylation followed by cyclization using AlCl₃ as a catalyst (e.g., 1,2-dichlorobenzene, 378 K, 5 h) . Key intermediates are characterized using:

- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., methyl ester resonance at δ ~3.65 ppm) .

- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (amide/lactam C=O) .

- Mass spectrometry : Molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of –OCH₃ group at m/z 230) .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

X-ray crystallography (e.g., SHELX programs) reveals:

- Puckered tetrahydroquinoline ring : Defined by Cremer-Pople parameters (e.g., amplitude Q and phase angles) .

- Intermolecular interactions : C–H⋯π and weak hydrogen bonds (e.g., C–H⋯O) form columnar structures along specific crystallographic axes .

- Validation : R₁ values < 0.05 and displacement parameters refined anisotropically .

Q. What analytical techniques validate purity and stability under experimental conditions?

- HPLC : Retention time and peak symmetry to confirm >95% purity.

- Thermogravimetric analysis (TGA) : Decomposition temperatures >473 K indicate thermal stability .

- Solution-state stability : Monitor via NMR in DMSO-d₆ or CDCl₃ over 72 h .

Advanced Research Questions

Q. How do substituents influence the compound’s electronic properties and reactivity?

- DFT calculations (B3LYP/6-31G(d,p)): Frontier molecular orbitals (HOMO/LUMO) reveal electron-rich regions (quinoline nitrogen) and electrophilic sites (ester carbonyl) .

- Hammett parameters : Electron-withdrawing groups (e.g., –Cl) reduce nucleophilicity at C-6, while methyl groups enhance steric hindrance .

Q. What mechanistic pathways govern its participation in hetero-Diels-Alder reactions?

- Inverse electron-demand cycloaddition : Nitrosoalkenes (e.g., ethyl nitrosoacrylate) react via LUMO(dienophile)-HOMO(heterocycle) interactions .

- Regioselectivity : 3-Alkylated products dominate due to lower transition-state energy (ΔG‡ ~25 kJ/mol) compared to 2-substituted isomers .

- Kinetic vs. thermodynamic control : Ring-opening of 1,2-oxazine intermediates favors open-chain oximes .

Q. How does the compound interact with biological targets, and what structural modifications enhance activity?

Q. What computational tools resolve contradictions in NMR data for stereoisomers?

- DP4+ probability analysis : Assigns diastereomers using experimental vs. calculated ¹³C shifts (e.g., cis vs. trans methyl groups) .

- Molecular dynamics (MD) : Simulates rotamer populations to explain split NMR signals (e.g., CH₂ groups in AlCl₃-mediated reactions) .

Data Contradiction Analysis

Q. Discrepancies in reported biological activities of similar analogs: How to address them?

Q. Conflicting computational vs. experimental regioselectivity in cycloadditions: Resolution strategies

- Solvent effects : Include PCM models in DFT (e.g., dichloromethane lowers TS energy by 5–10 kJ/mol) .

- Non-covalent interactions : AIM analysis identifies stabilizing C–H⋯O contacts not captured in gas-phase calculations .

Methodological Recommendations

- Synthesis : Optimize AlCl₃ stoichiometry (1:10 substrate:catalyst) to minimize side reactions .

- Crystallography : Use SHELXL for high-resolution refinement and PLATON for validating intermolecular contacts .

- Biological assays : Pair in vitro studies with zebrafish models to assess bioavailability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.